(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid
CAS No.: 167993-24-0
Cat. No.: VC0186912
Molecular Formula: C14H17F2NO4
Molecular Weight: 301.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167993-24-0 |
|---|---|
| Molecular Formula | C14H17F2NO4 |
| Molecular Weight | 301.29 |
| IUPAC Name | (2R)-3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
| Standard InChI Key | JNELGIOSRKVOJY-LLVKDONJSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O |
Introduction
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid, commonly referred to as BOC-2,4-difluoro-D-phenylalanine, is a chemical compound used in organic synthesis, particularly in the field of peptide chemistry. This compound is a protected amino acid derivative, where the tert-butoxycarbonyl (BOC) group serves as a protecting group for the amino function, allowing for selective reactions during peptide synthesis.
Synthesis and Applications
This compound is synthesized through the protection of the amino group of D-phenylalanine with a tert-butoxycarbonyl group, followed by the introduction of fluorine atoms at the 2 and 4 positions of the phenyl ring. It is used as an intermediate in the synthesis of peptides and other organic molecules, where the BOC group can be easily removed under acidic conditions to reveal the free amino group.
Physical and Chemical Characteristics
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Physical State: Typically a solid at room temperature.
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Solubility: Soluble in organic solvents such as dichloromethane and dimethylformamide.
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Stability: Stable under normal conditions but sensitive to moisture and light.
| Property | Description | Reference |
|---|---|---|
| Physical State | Solid | Assumed based on typical behavior of similar compounds |
| Solubility | Soluble in organic solvents | Assumed based on typical behavior of similar compounds |
| Stability | Sensitive to moisture and light | Assumed based on typical behavior of similar compounds |
Research Findings
Research involving (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid often focuses on its role as a building block in peptide synthesis. The introduction of fluorine atoms into the phenyl ring can alter the physical and biological properties of the resulting peptides, potentially enhancing their stability or bioactivity.
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